molecular formula C14H16N2O2S B1224998 6-methyl-5-[2-(2-methylphenoxy)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one

6-methyl-5-[2-(2-methylphenoxy)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one

Cat. No. B1224998
M. Wt: 276.36 g/mol
InChI Key: UNHSRUZIDVVZJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-[2-(2-methylphenoxy)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one is an aromatic ether.

Scientific Research Applications

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives have garnered attention for their wide range of pharmacological activities. These compounds are known for their versatility in drug development, offering potential as antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic agents. The structure-activity relationship (SAR) of pyrimidine structures in active drugs and drug candidates suggests a promising scaffold for the development of new biologically active compounds, guiding further drug discovery and design efforts (Chiriapkin, 2022).

Applications in Synthesis of Heterocycles

The reactivity and utility of pyrimidine derivatives as building blocks for synthesizing a wide range of heterocyclic compounds have been extensively studied. These applications include the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others, demonstrating the importance of pyrimidine derivatives in organic synthesis. This versatility underscores their role in the development of novel compounds with potential applications in pharmaceuticals and materials science (Gomaa et al., 2020).

Anti-inflammatory Activities

Research developments have highlighted the anti-inflammatory activities of pyrimidine derivatives, attributing their effects to the inhibition of various inflammatory mediators such as prostaglandin E2, tumor necrosis factor-α, and nuclear factor κB. This has positioned pyrimidines as key molecules in the development of new anti-inflammatory agents, with detailed SAR analysis providing insights into designing compounds with enhanced activities and reduced toxicity (Rashid et al., 2021).

properties

Product Name

6-methyl-5-[2-(2-methylphenoxy)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

6-methyl-5-[2-(2-methylphenoxy)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C14H16N2O2S/c1-9-5-3-4-6-12(9)18-8-7-11-10(2)15-14(19)16-13(11)17/h3-6H,7-8H2,1-2H3,(H2,15,16,17,19)

InChI Key

UNHSRUZIDVVZJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCC2=C(NC(=S)NC2=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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